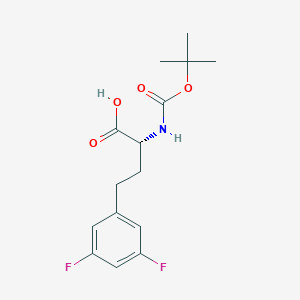

Boc-3,5-difluoro-D-homophenylalanine

Description

BenchChem offers high-quality Boc-3,5-difluoro-D-homophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-3,5-difluoro-D-homophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)5-4-9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEBRPWJVMJDBK-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC(=CC(=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC(=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Fluorinated Amino Acids in Peptide Science and Medicinal Chemistry Research

The strategic incorporation of fluorine into amino acids is a widely recognized strategy in medicinal chemistry to modulate the properties of peptides and proteins. beilstein-journals.orgnih.gov The replacement of hydrogen with fluorine can significantly alter the biophysical and chemical characteristics of the amino acid and, consequently, the resulting peptide. beilstein-journals.org These modifications arise from the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. beilstein-journals.org

The introduction of fluorine can influence a peptide's conformation, hydrophobicity, metabolic stability, and binding affinity for its biological target. beilstein-journals.orgnih.gov For instance, the presence of fluorine can enhance the enzymatic stability of a peptide by shielding susceptible bonds from proteolytic cleavage. researchgate.net Furthermore, fluorinated aromatic amino acids are valuable for creating peptides with altered protein-protein interaction profiles and modified solubility. proquest.com The effect of fluorination can be profound, with the number and position of fluorine atoms on an amino acid side chain having the potential to significantly modify key properties such as polarity and secondary structure propensity.

Importance of D Homophenylalanine Analogues As Unnatural Amino Acid Building Blocks

Unnatural amino acids, those not found in the natural protein synthesis machinery, are crucial in modern drug discovery for creating peptide-based therapeutics with improved pharmacological profiles. researchgate.netnih.gov D-amino acids, the enantiomers of the naturally occurring L-amino acids, are particularly important in this regard. Peptides incorporating D-amino acids often exhibit enhanced stability against degradation by proteases, which are typically specific for L-amino acid residues. This increased stability can lead to a longer half-life in biological systems. nih.gov

Homophenylalanine, which contains an additional methylene (B1212753) group in its side chain compared to phenylalanine, provides a means to alter the conformational properties of a peptide backbone. nih.gov The use of D-homophenylalanine analogues combines the benefits of the D-configuration with the conformational influence of the extended side chain. These building blocks allow for the design of peptidomimetics with novel three-dimensional structures, which can lead to optimized binding to target receptors or enzymes. nih.gov The structural modifications endowed by D-homophenylalanine analogues can influence receptor interactions and potentially improve therapeutic efficacy.

Current Research Landscape and Emerging Trends for Boc 3,5 Difluoro D Homophenylalanine

Stereoselective Approaches to D-Homophenylalanine Scaffolds

The construction of the D-homophenylalanine backbone with a defined stereocenter is a critical step. Methodologies often rely on asymmetric synthesis, where chirality is introduced and controlled throughout the reaction sequence.

Asymmetric Synthesis and Chiral Induction Techniques

Asymmetric synthesis of D-homophenylalanine scaffolds can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. One powerful approach involves the use of chiral N-tert-butanesulfinyl imines as versatile intermediates. The addition of nucleophiles to aldimines derived from chiral sulfinamides, such as N-tert-butanesulfinyl imines, proceeds with high diastereoselectivity, enabling the creation of the desired stereocenter. nih.govnih.gov The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the incoming nucleophile to one face of the imine.

Another prominent technique is organocatalysis, where small chiral organic molecules catalyze the enantioselective formation of C-C bonds. For instance, diphenylprolinol silyl (B83357) ethers have been successfully used to mediate domino reactions to create complex chiral scaffolds with excellent enantioselectivity. nih.gov Biocatalysis offers a green and highly selective alternative. Phenylalanine dehydrogenases (PheDH) can be engineered through structure-guided mutagenesis to efficiently catalyze the reductive amination of α-keto acid precursors, such as 2-oxo-4-phenylbutyric acid (2-OPBA), to yield L-homophenylalanine (L-HPA). nih.govresearchgate.net To obtain the D-enantiomer, either the enzyme's selectivity can be reversed through extensive protein engineering, or a D-selective amino acid dehydrogenase (DAADH) or D-aminotransferase (DAAT) can be employed. nih.gov

Visible light-promoted photoredox catalysis has also emerged as a potent tool for the stereoselective synthesis of unnatural α-amino acids. rsc.org This method allows for the addition of carbon-centered radicals to chiral glyoxylate-derived N-sulfinyl imines, providing a convenient route to α-amino acids from readily available carboxylic acids. rsc.org

Regioselective Introduction of Fluorine Atoms into Aromatic Systems

The introduction of two fluorine atoms at the 3- and 5-positions of the phenyl ring of a homophenylalanine precursor requires highly regioselective fluorination methods. The choice between electrophilic and nucleophilic strategies depends on the substrate and the available precursors.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.orgwikipedia.org For precursors to aromatic amino acids, direct fluorination is a viable strategy. Reagents such as Selectfluor (a brand of F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their relative stability and safety compared to elemental fluorine. wikipedia.orgresearchgate.net

The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring. In the case of a phenylalanine or homophenylalanine derivative, the alkylamino acid side chain is an ortho-, para-directing group. To achieve 3,5-difluorination, the synthesis may require a precursor with meta-directing groups or a multi-step strategy involving blocking groups to guide the fluorination to the desired positions. nih.gov The reactivity and selectivity can be tuned by the choice of solvent and reaction conditions. mcmaster.ca For instance, direct fluorination of L-DOPA with elemental fluorine in anhydrous hydrogen fluoride (B91410) (aHF) has been shown to be an efficient method, though the hazardous nature of aHF is a significant drawback. mcmaster.ca

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Characteristics | Typical Application |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Crystalline solid, stable, commercially available. researchgate.net | Fluorination of electron-rich aromatics, enolates, and enol ethers. researchgate.netnih.gov |

| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, effective fluorinating agent. wikipedia.org | α-fluorination of carbonyls, fluorination of organometallics. nih.gov |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Highly reactive N-F reagent. wikipedia.org | Fluorination of carbanions and other nucleophiles. |

Nucleophilic Fluorination Approaches

Nucleophilic aromatic substitution (SNAr) is an alternative strategy where a leaving group on an electron-deficient aromatic ring is displaced by a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). nih.govwikipedia.org This method requires an aromatic precursor appropriately substituted with good leaving groups (e.g., -Cl, -NO₂) at the 3- and 5-positions and an activating electron-withdrawing group.

The efficiency of nucleophilic fluorination can be enhanced by using phase-transfer catalysts to improve the solubility and reactivity of the fluoride salt. researchgate.net Recent developments include mechanochemical protocols for solid-state aromatic nucleophilic fluorination using KF, which avoids the need for high-boiling polar solvents and simplifies purification. rsc.org Furthermore, hydrogen bonding catalysis has been shown to modulate the reactivity and regioselectivity of nucleophilic fluorination by tuning the electronic environment of the fluoride ion. acs.org

Palladium Cross-Coupling and Photocatalysis in Fluorinated Amino Acid Synthesis

Modern synthetic methods increasingly rely on transition-metal catalysis and photocatalysis to construct C-F bonds or to assemble fluorinated building blocks. cam.ac.ukmdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, are powerful tools for synthesizing fluorinated aromatic amino acids. nih.gov This approach typically involves coupling a halogenated amino acid precursor with a fluorinated arylboronic acid (or organozinc reagent), or vice-versa. nih.govthieme-connect.com For synthesizing 3,5-difluorohomophenylalanine, a plausible route would be the cross-coupling of a suitable D-homoalanine derivative bearing a leaving group (e.g., an iodo- or bromo- side chain) with a 3,5-difluorophenylboronic acid. The development of specialized phosphine (B1218219) ligands and palladium precatalysts has expanded the scope and efficiency of these reactions, even for challenging C-O and C-N bond formations with fluorinated substrates. nih.govnih.govacs.org

Visible-light photoredox catalysis has revolutionized the synthesis of complex organic molecules, including fluorinated compounds. nih.govresearchgate.net This strategy uses a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates under mild conditions. cam.ac.uk This has been applied to the fluorination of C-H bonds and the introduction of fluoroalkyl groups. nih.govnih.gov Merging photoredox catalysis with transition metal catalysis (dual catalysis) has enabled novel transformations, such as the trifluoromethylation of a wide variety of aromatic substrates. researchgate.net These principles can be extended to the synthesis of specifically fluorinated amino acids by designing appropriate precursors and reaction conditions.

Boc-Protection and Orthogonal Protecting Group Strategies in Amino Acid Synthesis

The synthesis of complex, non-natural amino acids such as Boc-3,5-difluoro-D-homophenylalanine relies heavily on the strategic use of protecting groups to prevent unwanted side reactions and ensure the regioselective formation of desired bonds. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in this context, valued for its reliability and specific cleavage conditions which enable sophisticated synthetic routes through orthogonal strategies. rsc.org

The introduction of the Boc group to the primary amine of an amino acid is a fundamental step. The most common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O, also known as Boc anhydride. organic-chemistry.orghighfine.com This reaction is typically performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. The choice of base and solvent can be adapted to the specific substrate; common systems include sodium hydroxide (B78521) or sodium bicarbonate in a mixture of dioxane and water, or organic bases like triethylamine (B128534) (TEA) in anhydrous solvents such as tetrahydrofuran (B95107) (THF) or methanol (B129727). highfine.comfishersci.co.uk For amines with lower nucleophilicity, such as aromatic amines, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be required to facilitate the reaction. highfine.com

The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. commonorganicchemistry.comcommonorganicchemistry.com This results in the formation of a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate leaving group. In the presence of a base, the protonated amine is neutralized. commonorganicchemistry.com The tert-butyl carbonate intermediate is unstable and decomposes into carbon dioxide and tert-butoxide, which is subsequently protonated to form tert-butanol. commonorganicchemistry.com The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction. total-synthesis.com

The utility of the Boc group extends beyond simple protection; its true power is realized in orthogonal protecting group strategies. jocpr.comspringernature.com Orthogonality refers to the use of multiple classes of protecting groups within a single molecule that can be removed under distinct chemical conditions without affecting the others. jocpr.comnih.gov This allows for the sequential deprotection and modification of different functional groups, which is essential for the synthesis of complex molecules like modified peptides. springernature.comnih.gov

The Boc group is considered acid-labile, as it is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jk-sci.comwikipedia.org This deprotection proceeds via protonation of the carbamate, followed by the elimination of the stable tert-butyl cation, which fragments to isobutylene (B52900) and a proton, and the carbamic acid, which decarboxylates to release the free amine. jk-sci.comacsgcipr.org

This specific lability makes the Boc group compatible with several other key protecting groups used in amino acid and peptide synthesis. organic-chemistry.orgtotal-synthesis.com A classic orthogonal pairing is the use of a base-labile group, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, alongside the acid-labile Boc group. organic-chemistry.orgtotal-synthesis.comiris-biotech.de Another common strategy involves groups removable by catalytic hydrogenolysis, like the benzyloxycarbonyl (Cbz) or benzyl (B1604629) (Bzl) ethers, which are stable to both the acidic conditions used to cleave Boc and the basic conditions for Fmoc removal. rsc.orgtotal-synthesis.comnih.gov More advanced strategies may incorporate groups sensitive to transition metals, such as the allyloxycarbonyl (Alloc) group, which is cleaved by palladium catalysts, adding another layer of orthogonality. total-synthesis.comub.edu

Table 1: Comparison of Orthogonal Protecting Groups in Amino Acid Synthesis

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonal to Boc |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Mild acid (e.g., TFA in DCM) jk-sci.com | N/A |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) total-synthesis.comiris-biotech.de | Yes |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) rsc.orgtotal-synthesis.com | Yes |

| Benzyl | Bzl | Strong acid (e.g., HF) or Hydrogenolysis nih.govresearchgate.net | Yes |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) total-synthesis.comub.edu | Yes |

| Methyltrityl | Mtt | Very mild acid (e.g., 1% TFA in DCM) iris-biotech.de | Yes |

Purification and Isolation Techniques for Research-Scale Synthesis

The successful synthesis of a high-purity, non-proteinogenic amino acid derivative like Boc-3,5-difluoro-D-homophenylalanine necessitates rigorous purification and isolation protocols. At the research scale, a combination of techniques is typically employed to remove unreacted starting materials, reaction byproducts, and potential stereoisomers.

Following the Boc-protection step, a preliminary purification is often achieved through a liquid-liquid extraction. fishersci.co.uk The reaction mixture is typically diluted with water and a suitable organic solvent, such as ethyl acetate (B1210297). This allows for the separation of the organic-soluble Boc-protected amino acid from water-soluble impurities like inorganic salts and residual base.

Crystallization is a powerful technique for purifying Boc-protected amino acids, many of which are stable, crystalline solids. Obtaining a solid product from the crude oil that often results after initial workup can significantly enhance purity. researchgate.net Methods to induce crystallization include:

Seeding: Introducing a small seed crystal of the pure compound into the concentrated oil can initiate crystallization. google.compatsnap.com

Pulping/Trituration: Stirring the crude oil with a non-polar or weakly polar solvent (an "anti-solvent") in which the product is insoluble, such as diethyl ether or hexane, can cause the product to precipitate as a solid. researchgate.netgoogle.com

Vapor Diffusion: A solution of the compound in a good solvent can be placed in a chamber containing a volatile anti-solvent. Slow diffusion of the anti-solvent vapor into the solution lowers the solubility and promotes the growth of high-quality crystals. researchgate.net

Chromatographic methods are indispensable for achieving high purity, especially when dealing with complex mixtures or compounds that are difficult to crystallize.

Flash Column Chromatography: This is a widely used, rapid purification method for intermediates and final products in organic synthesis. acs.org Using a stationary phase like silica (B1680970) gel, compounds are separated based on their differential adsorption and elution with a solvent gradient. column-chromatography.com It is effective for removing impurities with different polarities from the desired Boc-amino acid.

Ion-Exchange Chromatography (IEX): IEX is particularly well-suited for the purification of amino acids and their derivatives. altabioscience.comresearchgate.net It separates molecules based on their net charge by using a charged stationary phase. altabioscience.comdiaion.com This technique can effectively separate the desired amino acid from other charged or uncharged species. For instance, a cation exchange resin can be used to bind basic amino acids, allowing neutral and acidic impurities to be washed away, after which the desired product is eluted by changing the pH or ionic strength of the buffer. diaion.comnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC offers the highest resolution and is often used for the final purification of highly pure compounds and for the separation of closely related structures, such as diastereomers. nih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

Isolation of Stereoisomers: Since the target compound is the D-enantiomer, ensuring stereochemical purity is critical. While the synthesis may be designed to be stereospecific, methods for the analysis and potential separation of diastereomers are crucial. If the D-amino acid were to be incorporated into a peptide, the resulting diastereomeric peptides would have different physicochemical properties, often allowing for their separation by LC methods like HPLC. nih.gov Advanced analytical techniques such as ion mobility spectrometry-mass spectrometry (IMS-MS) have also shown promise in differentiating and separating peptide epimers. nih.gov For the free amino acid, derivatization with a chiral reagent to form diastereomers can enable their separation and quantification by chromatography. nih.gov

Table 2: Research-Scale Purification Techniques for Boc-Amino Acids

| Technique | Principle of Separation | Primary Application in Synthesis |

|---|---|---|

| Extraction | Differential solubility in immiscible liquids | Initial workup to remove water-soluble impurities. fishersci.co.uk |

| Crystallization | Difference in solubility leading to solid-phase formation | Bulk purification of crystalline Boc-amino acids to high purity. google.com |

| Flash Chromatography | Polarity-based differential adsorption on a solid phase (e.g., silica gel) | General purification of reaction intermediates and final products. acs.orgcolumn-chromatography.com |

| Ion-Exchange Chromatography (IEX) | Reversible binding to a charged stationary phase based on net molecular charge | Separation of amino acids from charged/uncharged impurities. altabioscience.comdiaion.comnih.gov |

| RP-HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase | High-resolution final purification; separation of stereoisomers. nih.govnih.gov |

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group of Boc-3,5-difluoro-D-homophenylalanine is a primary site for chemical modification, allowing for the formation of esters and amides, which are crucial intermediates in the synthesis of more complex molecules. The reactivity of this group is analogous to that of other standard N-Boc protected amino acids.

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using alkylating agents in the presence of a base. For instance, treatment with an alcohol like methanol or ethanol (B145695) in the presence of a catalyst such as thionyl chloride or a strong acid can yield the corresponding methyl or ethyl ester. Alternatively, reaction with alkyl halides in the presence of a non-nucleophilic base like cesium carbonate provides another route to ester formation.

Amide bond formation is equally significant, particularly for building peptide-like structures or attaching other molecular scaffolds. This transformation is typically accomplished using a wide array of peptide coupling reagents. Reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in combination with an activator like 4-dimethylaminopyridine (DMAP) or N-hydroxysuccinimide (NHS) facilitate the efficient coupling of the carboxylic acid with a primary or secondary amine. nih.gov The resulting amides are generally stable and serve as foundational links in larger molecular designs. Basic hydrolysis using reagents like sodium hydroxide can reverse esterifications to regenerate the carboxylic acid. nih.gov

Table 1: Representative Transformations at the Carboxylic Acid Moiety

| Transformation | Typical Reagents/Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl Ester |

| Alkyl Halide (e.g., Ethyl Bromide), Base (e.g., Cs₂CO₃) | Ethyl Ester | |

| Amide Formation | Amine (R-NH₂), Coupling Agents (e.g., EDC, DMAP) | N-Substituted Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride |

| Ester Hydrolysis | Base (e.g., 2N NaOH), Methanol/Water | Carboxylic Acid |

Reactions Involving the Boc-Protected Amine Group: Deprotection and Subsequent Functionalization

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under specific acidic conditions. organic-chemistry.org This allows for the selective unmasking of the amine functionality at a desired stage of a synthetic sequence.

The deprotection of the Boc group from Boc-3,5-difluoro-D-homophenylalanine is most commonly achieved using strong acids. fishersci.co.uk Trifluoroacetic acid (TFA), often used as a solution in a solvent like dichloromethane (DCM) or chloroform, is highly effective for this purpose. chempep.comchemspider.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation and a carbamic acid intermediate. chemistrysteps.com This intermediate rapidly decarboxylates, releasing carbon dioxide and yielding the free amine as a salt (e.g., trifluoroacetate (B77799) salt). chemistrysteps.com Anhydrous hydrochloric acid (HCl) in an organic solvent such as dioxane or ethyl acetate is another common reagent for this transformation. fishersci.co.uk

Once the amine is deprotected, it becomes available for a wide range of subsequent functionalization reactions. These include N-acylation to form amides, N-alkylation to produce secondary or tertiary amines, and N-sulfonylation to generate sulfonamides, opening pathways to a diverse array of derivatives.

Table 2: Common Reagents for Boc Deprotection

| Reagent | Typical Solvent | Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 15-60 min | Very common in solid-phase peptide synthesis (SPPS); typically used in 25-50% concentration. chempep.comchemspider.com |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | Room temperature | Provides the hydrochloride salt of the amine. fishersci.co.uk |

| TMSOTf / Thioanisole | Dichloromethane (DCM) | Low temperature to room temperature | Part of a two-step cleavage procedure in some SPPS strategies. chempep.com |

| Fluorinated Alcohols (HFIP) | Hexafluoroisopropanol (HFIP) | Reflux or microwave | Can achieve thermolytic deprotection, sometimes with acceleration under microwave conditions. researchgate.net |

Modifications of the Aromatic Ring System for Further Functionalization

The 3,5-difluorophenyl moiety of the amino acid is a key feature that imparts specific conformational and electronic properties. However, further functionalization of this aromatic ring is chemically challenging and not widely reported. The two fluorine atoms are strongly electron-withdrawing, which deactivates the ring towards standard electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, or Friedel-Crafts reactions.

Introducing additional substituents onto this electron-deficient ring would require harsh reaction conditions or specialized catalytic methods that are often incompatible with the sensitive amino acid backbone. While electrophilic fluorination using reagents like Selectfluor is a known method to introduce fluorine onto an electron-rich aromatic ring, it is not a viable strategy for modifying an already difluorinated, deactivated system. nih.gov

Nucleophilic aromatic substitution (SNAr) could be a theoretical possibility if a suitable leaving group were present on the ring, but this is not the case for the parent compound. Therefore, derivatization strategies for this compound almost exclusively focus on the carboxylic acid and amine functionalities, with the difluorinated ring serving as a stable, modulating core rather than a reactive handle.

Peptide Coupling Reactions and Solid-Phase Peptide Synthesis (SPPS) Applications

Boc-3,5-difluoro-D-homophenylalanine is a valuable building block for incorporation into peptides via solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl chemistry strategy. nih.gov SPPS allows for the stepwise assembly of a peptide chain on a solid resin support, which simplifies purification by allowing excess reagents and byproducts to be washed away after each step. luxembourg-bio.com

In a typical Boc-SPPS cycle, the following steps occur:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed, usually with TFA in DCM, to expose a free amine. chempep.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIEA), to generate the free amine nucleophile.

Coupling: The carboxylic acid of the incoming Boc-3,5-difluoro-D-homophenylalanine is pre-activated to form a reactive species. This is achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or more modern activators such as HBTU, HATU, or TBTU. researchgate.net The activated amino acid is then added to the resin, where it couples with the free amine of the peptide chain to form a new peptide bond.

Washing: The resin is thoroughly washed to remove any unreacted reagents and byproducts before the next cycle begins.

The incorporation of fluorinated amino acids like this one can introduce unique properties to the resulting peptide, such as increased metabolic stability, altered hydrophobicity, and specific conformational constraints that can enhance biological activity or binding affinity. digitellinc.comstonybrook.edumdpi.com

Table 3: Key Steps in a Boc-SPPS Cycle for Incorporating Boc-3,5-difluoro-D-homophenylalanine

| Step | Description | Typical Reagents |

|---|---|---|

| 1. Resin Swelling | The solid support is swollen in a suitable solvent to ensure accessibility of reactive sites. | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) |

| 2. Boc Deprotection | Removal of the N-terminal Boc protecting group from the resin-bound peptide. | 25-50% Trifluoroacetic Acid (TFA) in DCM |

| 3. Washing | Removal of TFA and byproducts. | DCM, Isopropanol (IPA) |

| 4. Neutralization | The N-terminal ammonium salt is converted to a free amine. | 5-10% Diisopropylethylamine (DIEA) in DCM or DMF |

| 5. Coupling | Activation of Boc-3,5-difluoro-D-homophenylalanine and formation of the peptide bond. | Coupling Reagents (HBTU, TBTU, DCC) and the protected amino acid in DMF. researchgate.net |

| 6. Final Washing | Removal of excess reagents and byproducts before the next cycle. | DMF, DCM |

Bioconjugation Strategies Utilizing Boc-3,5-difluoro-D-homophenylalanine Derivatives

Bioconjugation involves the covalent linking of molecules to biomacromolecules such as proteins or nucleic acids. While Boc-3,5-difluoro-D-homophenylalanine itself is not directly used for conjugation, its derivatives are powerful tools for this purpose, particularly through the use of bioorthogonal chemistry. acs.org

A common strategy involves modifying the amino acid with a chemical "handle" that does not react with native biological functional groups. nih.gov This handle can then be selectively reacted with a probe or another molecule bearing a complementary functional group.

A representative bioconjugation workflow could be:

Deprotection and Functionalization: The Boc group of the amino acid is removed (as in section 3.2), and the resulting free amine is acylated with a linker molecule that contains a bioorthogonal group, such as an azide (B81097) or a terminal alkyne.

Incorporation: This newly functionalized, unnatural amino acid is then incorporated into a peptide sequence using SPPS (as in section 3.4).

Bioorthogonal Ligation: The resulting peptide, now displaying an azide or alkyne handle, can be conjugated to a target molecule (e.g., a fluorescent dye, a drug, or a protein) that has been modified with the complementary reactive partner. Common bioorthogonal reactions include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which is catalyst-free. nih.gov

This approach allows for the precise, site-specific labeling of peptides and proteins in complex biological environments, enabling applications in bioimaging, diagnostics, and targeted drug delivery. nih.gov

Table 4: A Representative Bioconjugation Strategy

| Step | Chemical Transformation | Purpose |

|---|---|---|

| 1. Handle Installation | Acylation of the deprotected amine of 3,5-difluoro-D-homophenylalanine with an azide-containing carboxylic acid. | To create an azide-functionalized amino acid building block. |

| 2. Peptide Synthesis | Incorporation of the azide-functionalized amino acid into a peptide chain via SPPS. | To position the bioorthogonal handle at a specific site within the peptide. |

| 3. Probe Preparation | A probe molecule (e.g., a fluorophore) is functionalized with a strained alkyne (e.g., BCN or DIFO). | To prepare the complementary reactive partner for the bioorthogonal reaction. nih.gov |

| 4. Bioconjugation | The azide-containing peptide is reacted with the alkyne-functionalized probe via SPAAC. | To covalently and selectively attach the probe to the peptide under biological conditions. |

Applications in Advanced Chemical Biology and Medicinal Chemistry Research

Development of Molecular Probes and Chemical Tools for Biochemical Studies

The introduction of fluorinated amino acids into peptides and proteins provides a powerful method for creating molecular probes to investigate complex biological systems. rsc.org The fluorine atoms in Boc-3,5-difluoro-D-homophenylalanine serve as highly sensitive reporters of their local environment, making them ideal for nuclear magnetic resonance (NMR) spectroscopy studies.

Detailed Research Findings:

¹⁹F NMR Spectroscopy: The primary application of incorporating compounds like Boc-3,5-difluoro-D-homophenylalanine is to enable ¹⁹F NMR studies. nih.gov Natural proteins lack a fluorine signal, so the introduction of a fluorinated residue provides a clear and distinct spectroscopic window with no background interference. wikipedia.org The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to changes in its immediate surroundings, allowing researchers to monitor protein folding, conformational changes, and interactions with other molecules in real-time. nih.gov

Enzyme Mechanism and Inhibition Studies: Fluorinated amino acids are instrumental in studying enzyme kinetics and mechanisms. chemimpex.com By replacing a natural amino acid with a fluorinated analog at a critical position within a peptide substrate or inhibitor, researchers can probe the interactions within an enzyme's active site. The strong electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the phenyl ring, influencing binding affinity and providing insights into the forces driving molecular recognition.

Protein Stability and Dynamics: The incorporation of fluorinated amino acids can enhance the thermal and chemical stability of proteins. nih.govnyu.edu This stabilization effect is valuable for structural biology studies that require robust protein samples. Furthermore, ¹⁹F NMR can be used to study the dynamics of different protein regions, providing a more detailed picture of protein function than static crystal structures alone. wikipedia.org

| Enhanced Stability | Can increase the thermal and proteolytic stability of peptides and proteins, facilitating their study. nih.govnyu.edu | Circular Dichroism, Differential Scanning Calorimetry |

Application in Fragment-Based Drug Discovery (FBDD) Research

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening. FBDD identifies low-molecular-weight compounds (fragments) that bind weakly to a biological target, which are then optimized into potent drug candidates. nih.gov Fluorinated fragments, including derivatives of Boc-3,5-difluoro-D-homophenylalanine, offer significant advantages in this process, particularly when coupled with ¹⁹F NMR screening techniques. lifechemicals.com

Detailed Research Findings:

High-Throughput ¹⁹F NMR Screening: One of the most significant applications of fluorinated fragments is in ¹⁹F NMR-based screening. lifechemicals.com Because the ¹⁹F NMR spectrum has a wide chemical shift range and no endogenous background, multiple fluorinated fragments can be combined into "cocktails" for simultaneous screening against a protein target. nih.gov This dramatically increases the throughput compared to standard ¹H NMR screening, where signal overlap limits cocktail size. nih.gov A library of approximately 1,200 fluorinated compounds can provide similar chemical diversity to a standard library of 2,000 non-fluorinated fragments. nih.gov

Improved Hit Identification: When a fluorinated fragment binds to a target, its ¹⁹F NMR signal can shift or broaden, providing a clear and unambiguous indicator of a binding event (a "hit"). lifechemicals.com This direct detection method is highly sensitive and allows for the accurate determination of binding affinities, even for very weak interactions typical in FBDD.

Enhanced Physicochemical Properties: Incorporating fluorine into fragments can improve their drug-like properties. Fluorination can enhance binding affinity, increase metabolic stability, and improve membrane permeability. nih.gov These benefits mean that the fluorine atom, initially included as a screening tag, can often be retained and leveraged during the subsequent lead optimization process. nih.gov

Table 2: Comparison of ¹H NMR vs. ¹⁹F NMR in FBDD Screening

| Parameter | Standard ¹H NMR Screening | ¹⁹F NMR Screening |

|---|---|---|

| Background Signals | High background from the protein and buffer components. | Virtually no background signal. wikipedia.org |

| Screening Throughput | Lower; typically 5-6 compounds per cocktail due to signal overlap. nih.gov | Higher; up to 20 compounds per cocktail. nih.gov |

| Hit Validation | Requires more complex deconvolution to identify the binding fragment. | Direct and unambiguous identification of the binding fragment. lifechemicals.com |

| Sensitivity | Sensitive, but can be challenging to detect very weak binders. | Highly sensitive to weak binding events. |

Utilization in Material Science Research and Advanced Polymer Design

The unique properties of fluorinated amino acids are also being harnessed in material science to create novel polymers and biomaterials with advanced characteristics. The incorporation of building blocks like Boc-3,5-difluoro-D-homophenylalanine into polymer chains can be used to precisely control the macroscopic properties of the resulting materials. nyu.edu

Detailed Research Findings:

Enhanced Thermal and Chemical Stability: Fluorination is a well-established strategy for enhancing the stability of materials. nih.gov The high strength of the carbon-fluorine bond contributes to increased resistance to thermal degradation and chemical attack. nih.gov Polymers incorporating fluorinated amino acids have been shown to exhibit greater stability compared to their non-fluorinated counterparts, making them suitable for applications requiring durability. nyu.edu

Control of Self-Assembly: The introduction of fluorinated residues can be used to direct the self-assembly of protein or peptide-based polymers. nyu.edu The unique hydrophobic and lipophobic nature of fluorinated chains can drive specific intermolecular interactions, leading to the formation of well-ordered structures like fibrils, nanoparticles, or hydrogels. This control over macromolecular structure is essential for designing "smart" biomaterials that respond to external stimuli. nyu.edu

Tailored Surface Properties: Fluorine's hydrophobicity can be used to create materials with tailored surface properties. For example, incorporating fluorinated amino acids into polymer coatings can impart hydrophobicity and chemical resistance. chemimpex.com In biomedical applications, such materials can be designed to resist biofouling or to interact with cell membranes in specific ways. Recent research has focused on synthesizing amino-acid-derived polyanions where the hydrophobicity is systematically tailored to control interactions with cells, highlighting the potential for creating advanced drug delivery materials. acs.org

Table 3: Impact of Fluorinated Amino Acid Incorporation on Polymer Properties

| Property | Effect of Fluorination | Potential Application |

|---|---|---|

| Thermal Stability | Increased resistance to heat-induced degradation. nih.gov | High-performance biomaterials, durable coatings. |

| Chemical Resistance | Enhanced stability against chemical denaturants and solvents. nyu.edu | Biocatalysts, industrial enzymes. |

| Hydrophobicity | Increased hydrophobicity and lipophobicity. | Self-cleaning surfaces, non-stick coatings, controlled drug delivery. acs.org |

| Self-Assembly | Modulates intermolecular forces to guide the formation of specific nanostructures. nyu.edu | Tissue engineering scaffolds, responsive hydrogels. |

| Proteolytic Stability | Increased resistance to degradation by proteases. nih.gov | Longer-lasting peptide-based therapeutics. |

Advanced Analytical and Spectroscopic Methods for Research Characterization

High-Resolution Mass Spectrometry for Structural Elucidation of Derivatized Products

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of derivatized products of Boc-3,5-difluoro-D-homophenylalanine. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is particularly important for fluorinated compounds, as the precise mass of fluorine atoms helps to confirm their incorporation and number within the molecule.

In the analysis of derivatives, HRMS can identify and confirm the structure of products resulting from coupling reactions, deprotection steps, or other chemical modifications. For instance, after incorporating Boc-3,5-difluoro-D-homophenylalanine into a peptide sequence, HRMS can verify the mass of the resulting peptide, confirming the successful addition of the fluorinated amino acid. Fragmentation analysis within the mass spectrometer (MS/MS) can further provide sequence information and locate the position of the difluorophenylalanine residue within the peptide chain. The combination of accurate mass measurement and fragmentation patterns is a powerful tool for verifying the successful synthesis of complex, fluorinated biomolecules. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the three-dimensional structure of molecules in solution, providing detailed information about stereochemistry and conformation.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR are routinely employed to characterize Boc-3,5-difluoro-D-homophenylalanine and its derivatives.

¹H NMR: In the ¹H NMR spectrum of Boc-protected amino acids, the characteristic signal for the nine protons of the tert-butoxycarbonyl (Boc) group typically appears as a singlet around 1.4 ppm. chemicalbook.comresearchgate.net The protons on the aromatic ring and the aliphatic chain of the homophenylalanine moiety will exhibit specific chemical shifts and coupling patterns that are influenced by the fluorine substituents. chemicalbook.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the Boc group and the carboxylic acid, as well as the carbons of the aromatic ring directly bonded to fluorine, will have distinct chemical shifts. The large C-F coupling constants are a key indicator of fluorine substitution.

¹⁹F NMR: ¹⁹F NMR is particularly valuable for studying fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, which makes it highly responsive to the local chemical environment. nih.gov The presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring will give rise to specific signals in the ¹⁹F NMR spectrum. nih.gov Changes in the chemical environment, for example upon binding to a protein, can induce significant shifts in the ¹⁹F NMR spectrum, providing insights into molecular interactions. nih.govnih.gov

A representative table of expected NMR data for a related compound, N-(tert-Butoxycarbonyl)-L-phenylalanine, is provided below to illustrate the types of signals observed.

| Assignment | Shift (ppm) |

| A | 11.2 |

| B | 7.29 to 7.19 |

| C | 6.59 |

| D | 4.99 |

| E | 4.622 |

| F | 4.398 |

| G | 3.19 |

| J | 3.083 |

| K | 2.908 |

| L | 1.417 |

| M | 1.281 |

| Note: Data for N-(tert-Butoxycarbonyl)-L-phenylalanine in CDCl3 at 400 MHz. Source: chemicalbook.com |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals scalar (J-coupling) correlations between protons, typically through two or three bonds. sdsu.edu It is used to identify which protons are coupled to each other, helping to trace out the spin systems within the molecule, such as the protons of the homophenylalanine backbone and the aromatic ring. researchgate.netwalisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C or ¹⁵N. nih.gov It is a powerful tool for assigning the signals of carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu It is particularly useful for identifying quaternary carbons and for linking different spin systems together, for example, connecting the protons of the aliphatic chain to the carbons of the aromatic ring. researchgate.net

These 2D NMR methods, when used in combination, provide a comprehensive picture of the molecular structure of Boc-3,5-difluoro-D-homophenylalanine and its derivatives. walisongo.ac.idacs.org

X-ray Crystallography for Solid-State Structural Determination of Analogues and Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. While obtaining suitable crystals of Boc-3,5-difluoro-D-homophenylalanine itself may be challenging, the structural analysis of its analogues and complexes provides invaluable information. nih.gov

By analyzing the crystal structures of related fluorinated amino acids or peptides containing this residue, researchers can gain insights into:

Bond lengths and angles: Precise measurements of the covalent bonds within the molecule.

Conformation: The preferred arrangement of the atoms in the solid state.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical and Conformational Confirmation

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for confirming the stereochemistry and studying the conformation of chiral molecules like Boc-3,5-difluoro-D-homophenylalanine. royalsocietypublishing.org

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. royalsocietypublishing.org Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra. researchgate.net This makes CD an excellent tool for:

Confirming the D-configuration: The CD spectrum of Boc-3,5-difluoro-D-homophenylalanine will be the mirror image of the spectrum of its L-enantiomer, thus confirming its stereochemical identity. researchgate.netoup.com

Assessing enantiomeric purity: The magnitude of the CD signal is proportional to the concentration of the chiral molecule, allowing for the quantification of the enantiomeric excess in a sample. royalsocietypublishing.orgresearchgate.net

Studying conformation: The CD spectrum is sensitive to the secondary structure of peptides and proteins. When Boc-3,5-difluoro-D-homophenylalanine is incorporated into a peptide, the resulting CD spectrum can provide information about the conformational changes induced by the fluorinated residue. nih.gov

Chromatographic Techniques for Purity Assessment and Separation of Isomers in Research

Chromatographic techniques are indispensable for assessing the purity of Boc-3,5-difluoro-D-homophenylalanine and for separating it from its isomers. High-Performance Liquid Chromatography (HPLC) is the most commonly used method. nih.gov

Reversed-Phase HPLC (RP-HPLC): This is a standard method for assessing the purity of the final product. The Boc-protected amino acid is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. Impurities will have different retention times, allowing for their detection and quantification. While the Boc group is generally stable, care must be taken with highly acidic mobile phase additives like trifluoroacetic acid (TFA), especially during solvent evaporation, as this can lead to premature deprotection. researchgate.net

Chiral HPLC: To separate the D- and L-enantiomers of 3,5-difluoro-homophenylalanine, chiral HPLC is employed. researchgate.netphenomenex.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. sigmaaldrich.comshimadzu.com This is crucial for ensuring the enantiomeric purity of the D-isomer used in synthesis.

The choice of the appropriate chiral column and mobile phase is critical for achieving good separation of the enantiomers. nih.govresearchgate.netphenomenex.com

Future Research Directions and Unaddressed Challenges in Boc 3,5 Difluoro D Homophenylalanine Chemistry

Development of Novel, Sustainable, and Scalable Synthetic Routes

The broader application of Boc-3,5-difluoro-D-homophenylalanine is currently hampered by the limited availability and challenging synthesis of fluorinated amino acids. chemistryviews.org Future research must focus on developing synthetic methodologies that are not only novel but also sustainable and scalable.

Current synthetic strategies for fluorinated amino acids often fall into two categories: the use of fluorinated building blocks or the direct fluorination of amino acid precursors. rsc.org While effective, these methods can require harsh conditions and multi-step processes. researchgate.netnih.gov A significant advancement would be the development of catalytic enantioselective methods that can install the fluorine atoms and control the stereochemistry in a single, efficient step.

Key Research Objectives:

Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer significant advantages. chemistryviews.org Flow processes can enhance safety when handling reactive fluorinating agents, improve reaction efficiency, and allow for easier scale-up, making compounds like Boc-3,5-difluoro-D-homophenylalanine more accessible. chemistryviews.org

Biocatalysis: Engineering enzymes or leveraging existing ones for the stereoselective synthesis of fluorinated amino acids presents a green and highly specific alternative to traditional chemical methods.

Late-Stage Fluorination: Developing methods for the late-stage introduction of fluorine into complex molecules remains a major goal. pharmtech.com This would allow for the diversification of homophenylalanine derivatives at a later point in the synthetic sequence, increasing efficiency.

Photoredox Catalysis: Light-mediated reactions offer mild conditions for radical-based carbon-fluorine bond formation, providing a powerful tool for accessing novel fluorinated amino acids. nih.gov

| Synthetic Strategy | Advantages | Challenges | Future Direction |

| Flow Chemistry | Enhanced safety, scalability, process control. chemistryviews.org | Initial setup costs, optimization of flow parameters. | Integration of in-line purification and analysis. |

| Transition-Metal Catalysis | High efficiency and selectivity. rsc.org | Catalyst cost, removal of metal contaminants. | Development of earth-abundant metal catalysts. |

| Organocatalysis | Metal-free, often milder conditions. | Catalyst loading, scalability for some reactions. | Design of more active and recyclable organocatalysts. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity. nih.gov | Limited substrate scope for some transformations. | Expansion to a wider range of fluorinating agents and substrates. |

Exploration of New Chemical and Biological Applications (non-clinical)

The unique properties imparted by fluorine—such as increased metabolic stability, altered lipophilicity, and modified conformational preferences—make Boc-3,5-difluoro-D-homophenylalanine a valuable building block for various non-clinical applications. beilstein-journals.orgwikipedia.org

In peptide synthesis, the incorporation of this fluorinated amino acid can lead to peptides with enhanced proteolytic stability and potentially altered binding affinities for their biological targets. researchgate.netchemimpex.com The difluorophenyl motif can engage in unique interactions, such as halogen bonding, which can be exploited in the design of enzyme inhibitors or protein-protein interaction modulators. researchgate.net

Potential Areas for Exploration:

Material Science: The fluorinated moiety can impart desirable properties like hydrophobicity and chemical resistance to polymers and other materials. chemimpex.com

Biological Probes: The fluorine atoms can serve as reporters for ¹⁹F NMR studies, allowing for the investigation of protein structure, dynamics, and interactions without the background noise of ¹H NMR. rsc.org

Self-Assembling Peptides: The introduction of fluorinated residues can influence the self-assembly of peptides into novel nanostructures with unique properties.

Advancements in High-Throughput Derivatization and Screening Methodologies

To fully explore the potential of Boc-3,5-difluoro-D-homophenylalanine, high-throughput methods for its incorporation into peptide libraries and subsequent screening are essential. Manual derivatization and analysis are often laborious and time-consuming. youtube.com

Automated pre-column derivatization techniques, often using reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC), can be adapted for fluorinated amino acids. nih.govulpgc.es These methods, coupled with fluorescence detection or mass spectrometry, allow for the rapid and sensitive analysis of peptide libraries. nih.gov Furthermore, ¹⁹F NMR has emerged as a powerful technique for the detection and discrimination of various molecules, offering a high-resolution method suitable for high-throughput applications without the need for chromatographic separation. acs.org

| Methodology | Principle | Application in Screening | Potential Advancement |

| Automated Pre-column Derivatization | Robotic derivatization with fluorescent tags (e.g., OPA) prior to HPLC analysis. youtube.comnih.gov | Rapid quantification and identification of peptides containing the fluorinated amino acid in a library. | Integration with microfluidic systems for reduced reagent consumption and faster analysis times. |

| ¹⁹F NMR Screening | Utilizes the unique chemical shift of fluorine to detect binding events or enzymatic activity. acs.org | Direct observation of interactions between a target protein and a library of fluorine-containing compounds. | Development of novel ¹⁹F-labeled probes with enhanced sensitivity and resolution. |

| Mass Spectrometry-Based Screening | Identification of binders from a complex mixture by detecting the mass of the ligand-receptor complex. | Screening of large, diverse peptide libraries for binding affinity. | Coupling with affinity selection techniques for rapid identification of high-affinity ligands. |

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing compound design. nih.govspringernature.com These computational tools can be employed to predict the properties of peptides containing Boc-3,5-difluoro-D-homophenylalanine and to design novel sequences with desired activities. mdpi.com

Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn from existing data to propose new molecular structures with optimized properties. mdpi.com Language models, adapted for chemical structures, can design novel peptides from scratch. nih.govbiorxiv.org By integrating the known effects of fluorination into these models, it is possible to design peptides with enhanced stability, binding affinity, and specificity. acs.org

AI/ML Applications:

Property Prediction: Training models to predict how the 3,5-difluoro substitution pattern will affect peptide conformation, stability, and receptor binding.

De Novo Peptide Design: Using generative algorithms to create novel peptide sequences that incorporate Boc-3,5-difluoro-D-homophenylalanine for specific targets. nih.gov

Reaction Prediction: AI can assist in planning more efficient and sustainable synthetic routes to the target compound and its derivatives.

Unexplored Stereoisomers and Their Unique Contributions to Molecular Function

The biological activity of chiral molecules is critically dependent on their stereochemistry. While this article focuses on the D-homophenylalanine isomer, the corresponding L-isomer, as well as diastereomers arising from fluorination at the β-position, remain largely unexplored. The synthesis of all four stereoisomers of a related compound, [3-²H₁]phenylalanine, has been achieved, demonstrating that routes to access individual stereoisomers can be developed. rsc.org

Each stereoisomer will present a unique three-dimensional arrangement of the difluorophenyl group, leading to distinct interactions with chiral biological macromolecules like proteins and enzymes. The exploration of these other stereoisomers could uncover novel biological activities or provide tool compounds to probe the stereochemical requirements of receptor binding pockets.

Challenges in Modulating Specific Fluorine Effects in Complex Systems

While the introduction of fluorine often imparts beneficial properties, its effects can be complex and sometimes unpredictable. researchgate.net The high electronegativity and stability of the carbon-fluorine bond can alter pKa, lipophilicity, and metabolic pathways in ways that are not always intuitive. nih.gov

Q & A

Basic: What synthetic protocols are recommended for coupling Boc-3,5-difluoro-D-homophenylalanine in peptide synthesis?

Answer:

The compound is typically coupled using 2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as an activating agent in the presence of N,N-diisopropylethylamine (DIEA) and dichloromethane (DCM). This method ensures efficient amide bond formation while preserving stereochemical integrity . Key parameters include:

| Reaction Parameter | Optimal Condition |

|---|---|

| Coupling Agent | HATU (1.1 eq) |

| Base | DIEA (2.5 eq) |

| Solvent | Dichloromethane (anhydrous) |

| Temperature | Room temperature (20–25°C) |

Post-reaction purification via flash chromatography or HPLC is recommended to isolate the product with >95% purity .

Advanced: How can researchers resolve contradictions in antiviral activity data for derivatives across different assays?

Answer:

Discrepancies may arise from variations in cell-line susceptibility (e.g., MT-4 vs. PBMCs) or assay conditions (e.g., viral strain differences). To address this:

- Standardize Assays: Use consistent cell lines (e.g., MT-4 for HIV-1 IIIB) and normalize results to positive controls like PF74 .

- Evaluate Structural Confounders: Compare logP, solubility, and metabolic stability (e.g., via liver microsome assays) to identify pharmacokinetic outliers .

- Statistical Validation: Apply multivariate analysis to isolate substituent effects (e.g., 3,5-difluoro vs. dichloro analogs) .

Basic: Which analytical methods are critical for characterizing Boc-3,5-difluoro-D-homophenylalanine?

Answer:

- Purity: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Structural Confirmation:

- Chirality: Chiral HPLC or polarimetry to verify D-configuration retention during synthesis .

Advanced: What strategies improve metabolic stability of derivatives without compromising antiviral potency?

Answer:

- Structural Modifications:

- Computational Modeling: Use molecular dynamics to predict CYP450 binding and modify steric hindrance .

- In Vitro Testing: Validate stability in hepatocyte assays and correlate with in vivo half-life .

Basic: What is the role of the Boc group, and how is it removed post-synthesis?

Answer:

The Boc (tert-butoxycarbonyl) group protects the amino moiety during coupling reactions. Deprotection is achieved using:

- Acidic Conditions: Trifluoroacetic acid (TFA) in DCM (1:1 v/v, 1–2 h, RT) .

- Alternative Methods: HCl/dioxane for acid-sensitive substrates.

Post-removal, neutralize with aqueous NaHCO3 and extract with ethyl acetate .

Advanced: How does 3,5-difluoro substitution impact capsid protein binding compared to other halogens?

Answer:

Comparative SAR studies show:

-

Fluorine’s Electronegativity: Enhances hydrogen bonding with capsid residues (e.g., Asn57) vs. bulkier chloro analogs.

-

Binding Affinity Trends:

Substituent IC50 (HIV-1 IIIB) LogP 3,5-diF 0.8 µM 2.01 3,5-diCl 1.5 µM 2.75 4-CN 2.2 µM 1.89

Fluorine’s smaller size improves solubility and reduces off-target interactions, making it optimal for antiviral scaffolds .

Advanced: How can FINER criteria guide hypothesis-driven studies on this compound?

Answer:

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible: Prioritize modifications with scalable synthesis (e.g., HATU coupling over niche catalysts) .

- Novel: Explore understudied targets (e.g., HIV-2 ROD inhibition) .

- Relevant: Align with NIH priorities for long-acting antivirals.

Ethical considerations include preclinical toxicity screening per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.